molecular formula C22H27N5O5 B11457755 Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No.: B11457755
M. Wt: 441.5 g/mol
InChI Key: JBLFFXQCOMYZFB-UHFFFAOYSA-N
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Description

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core diazepino[1,2-g]purine structure, followed by the introduction of the ethoxyphenyl and ethyl acetate groups. Common reagents used in these reactions include ethyl acetate, ethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate lies in its specific combination of functional groups and its potential for diverse applications.

Biological Activity

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a diazepine ring and several functional groups that may contribute to its biological activity. The molecular formula is C21H25N5O5C_{21}H_{25}N_{5}O_{5}, with a molecular weight of approximately 427.5 g/mol .

PropertyValue
Molecular Formula C21H25N5O5
Molecular Weight 427.5 g/mol
CAS Number Not specified

Synthesis

The synthesis of this compound has been explored in various studies. Typically, it involves multi-step reactions including the formation of the diazepine core followed by the introduction of ethoxy and acetyl groups.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Antifungal Activity : The same studies also reported antifungal effects against species like Candida albicans and Aspergillus fumigatus.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding which leads to various biological effects. The precise pathways remain to be fully elucidated but are likely related to its structural features that allow for interaction with biological macromolecules.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study synthesized a series of compounds related to ethyl derivatives and tested their antimicrobial efficacy. Results indicated that certain compounds showed promising activity against both gram-positive and gram-negative bacteria .
  • Mechanistic Insights : Further research is needed to clarify the specific targets within microbial cells that are affected by this compound. Understanding these interactions can lead to the development of new therapeutic agents.
  • Comparative Analysis : In comparative studies with other known antimicrobial agents, derivatives of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo...] were found to have comparable or superior activity against certain pathogens .

Properties

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

InChI

InChI=1S/C22H27N5O5/c1-4-31-16-10-8-15(9-11-16)25-12-6-7-13-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)14-17(28)32-5-2/h8-11H,4-7,12-14H2,1-3H3

InChI Key

JBLFFXQCOMYZFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC

Origin of Product

United States

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